

Application Note: Scalable Synthesis of 2-(4-Bromophenyl)-2-methyloxirane

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-2-methyloxirane

CAS No.: 80909-78-0

Cat. No.: B8761372

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Executive Summary

This application note details a robust, scalable protocol for the synthesis of **2-(4-bromophenyl)-2-methyloxirane** (CAS: 32017-76-8), a critical epoxide intermediate used in the manufacturing of azole antifungals (e.g., Lanoconazole, Luliconazole) and as a versatile electrophile in cross-coupling chemistries.

The method utilizes the Corey-Chaykovsky reaction, employing trimethylsulfoxonium iodide (TMSOI) and sodium hydride (NaH) in dimethyl sulfoxide (DMSO). This route is selected for its high diastereoselectivity, operational simplicity, and avoidance of unstable peracid reagents (e.g., mCPBA) often required for alternative alkene oxidation routes.

Key Advantages of This Protocol

- **Direct Conversion:** One-step transformation from commercially available 4-bromoacetophenone.
- **High Yield:** Optimized conditions typically yield >85% isolated product.^[1]

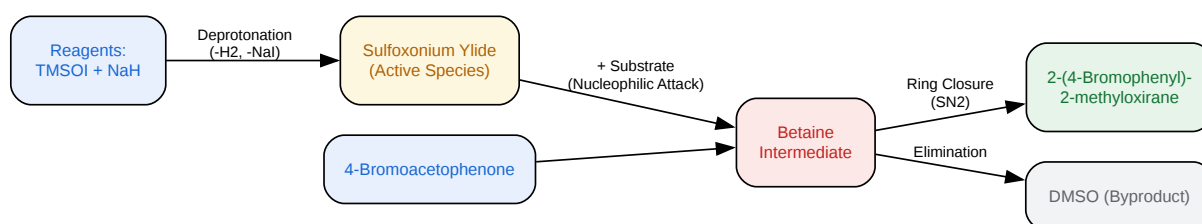
- Stereocontrol: The sulfoxonium ylide favors formation of the thermodynamic product.

Reaction Mechanism & Strategy

The synthesis proceeds via the nucleophilic attack of the dimethylsulfoxonium methyllide (generated in situ) on the ketone carbonyl. This forms a betaine intermediate, which undergoes rapid intramolecular

ring closure to expel dimethyl sulfoxide (DMSO), yielding the epoxide.

Mechanistic Pathway (DOT Visualization)



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Figure 1: Mechanistic pathway of the Corey-Chaykovsky epoxidation.

Safety & Material Handling

Critical Hazard Warning: This protocol involves Sodium Hydride (NaH) and Dimethyl Sulfoxide (DMSO).

Reagent	Hazard Class	Handling Precaution
Sodium Hydride (60% dispersion)	Flammable Solid, Water Reactive	Handle under inert atmosphere (or Ar). Quench excess carefully with isopropanol/water.
Trimethylsulfoxonium Iodide	Irritant	Avoid inhalation of dust.
DMSO	Solvent, Penetrant	Readily penetrates skin, carrying dissolved toxins. Wear butyl rubber gloves.
4-Bromoacetophenone	Lachrymator, Irritant	Handle in a well-ventilated fume hood.

Experimental Protocol

Reagents and Equipment[3][4]

- Reaction Vessel: 3-neck round-bottom flask (flame-dried), equipped with magnetic stir bar, addition funnel, and nitrogen inlet.
- Solvent: Anhydrous DMSO (dried over molecular sieves).
- Base: Sodium Hydride (60% dispersion in mineral oil).
- Reagent: Trimethylsulfoxonium Iodide (TMSOI).
- Substrate: 4-Bromoacetophenone (1.0 equiv).

Step-by-Step Procedure

Step 1: Generation of Dimethylsulfoxonium Methylide

- Charge the reaction flask with NaH (1.2 equiv, 60% dispersion).

- Note: For high-purity applications, wash NaH with dry hexanes (3x) to remove mineral oil, decanting the supernatant under nitrogen.
- Add TMSOI (1.2 equiv) to the solid NaH.
- Slowly add Anhydrous DMSO (5 mL per mmol substrate) via syringe or addition funnel at room temperature (RT).
 - Observation: Hydrogen gas evolution will occur. The mixture may become slightly warm.
- Stir the mixture at RT for 30–60 minutes until gas evolution ceases and a clear to slightly cloudy solution (the ylide) is obtained.

Step 2: Epoxidation Reaction

- Dissolve 4-Bromoacetophenone (1.0 equiv) in a minimal amount of anhydrous DMSO or THF.
- Cool the ylide solution to 0–5 °C (ice bath).
- Add the ketone solution dropwise to the ylide over 15–20 minutes.
- Allow the reaction to warm to RT and stir for 2–4 hours.
 - Monitor: Check progress via TLC (Hexane/EtOAc 9:1) or HPLC. The ketone spot () should disappear, replaced by the epoxide ().

Step 3: Workup and Isolation

- Pour the reaction mixture into ice-cold water (10x reaction volume).
- Extract with Diethyl Ether or Ethyl Acetate (3 x volumes).
- Wash the combined organic layers with:
 - Water (2x) to remove DMSO.

- Brine (1x).
- Dry over anhydrous
, filter, and concentrate under reduced pressure.

Step 4: Purification

- The crude product is often sufficiently pure (>95%) for subsequent steps.
- If necessary, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) or distillation (bp 91–93 °C @ 2 mmHg).

Analytical Characterization

Product: **2-(4-Bromophenyl)-2-methyloxirane** Molecular Formula:

Molecular Weight: 213.07 g/mol [2][3][4]

Property	Value / Description
Appearance	Colorless oil or low-melting white solid
Melting Point	26–29 °C
Boiling Point	91–93 °C (2 mmHg)
Density	~1.50 g/cm ³

Expected NMR Data (

):

- NMR (400 MHz):

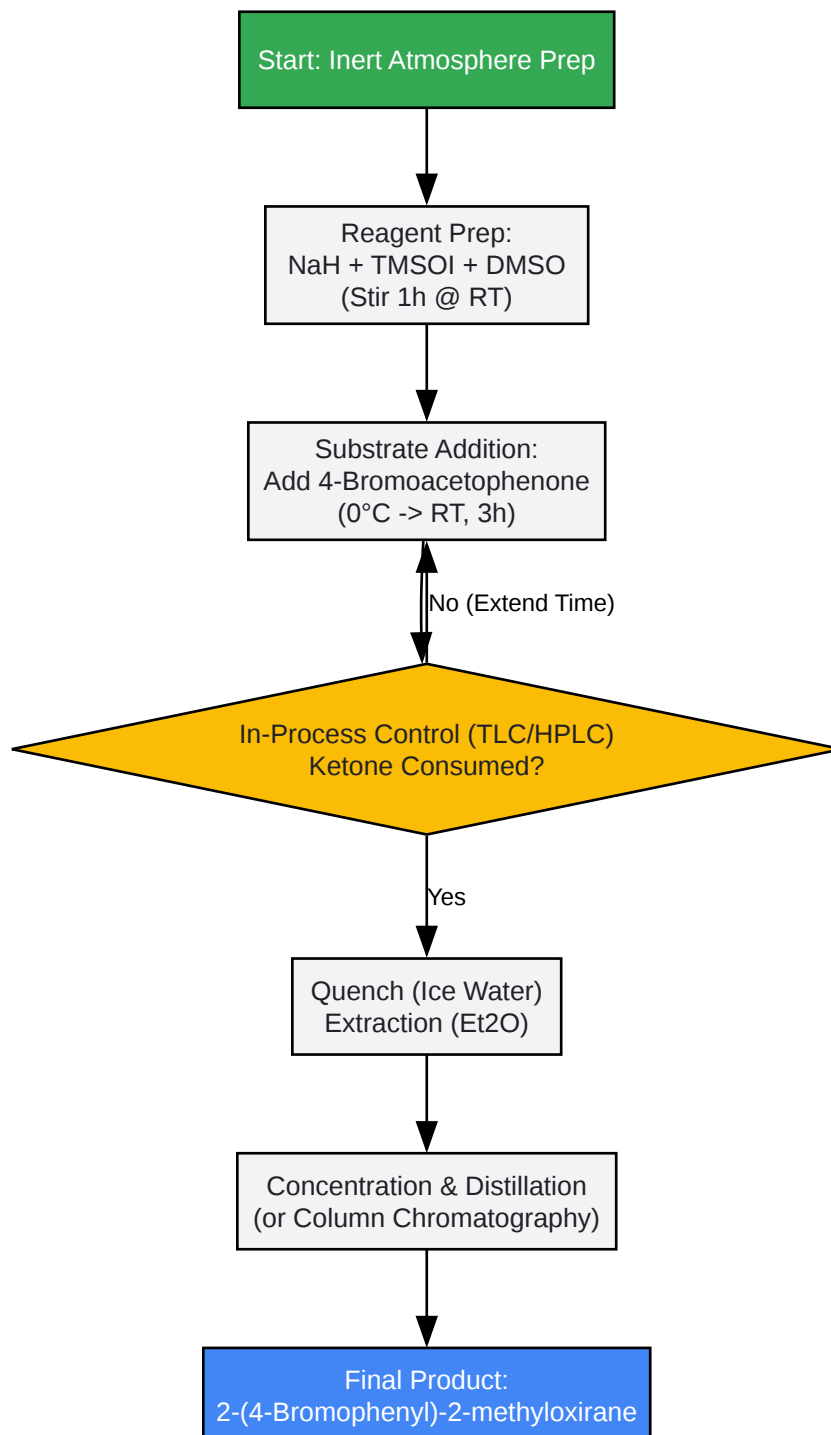
7.46 (d, J = 8.5 Hz, 2H, Ar-H), 7.28 (d, J = 8.5 Hz, 2H, Ar-H), 2.96 (d, J = 5.2 Hz, 1H, oxirane-CH), 2.78 (d, J = 5.2 Hz, 1H, oxirane-CH), 1.69 (s, 3H,

).

- NMR (100 MHz):

141.5, 131.5, 127.2, 121.8, 56.8 (quat. C), 56.5 (), 24.3 ().

Process Workflow Diagram



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Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

- **Low Conversion:** Ensure DMSO is strictly anhydrous. Water quenches the ylide immediately. If the ylide solution is not clear/cloudy but has precipitate, the deprotonation may be incomplete; ensure NaH quality.
- **Side Products:** High temperatures (>50°C) during addition can lead to elimination side products (styrenes). Keep the addition phase at 0°C.
- **Base Selection:** For larger scale (process chemistry), Potassium tert-butoxide (KOtBu) in THF/DMSO can be used as a homogeneous alternative to NaH, offering faster kinetics and easier handling.

References

- CompTox Chemicals Dashboard: **2-(4-Bromophenyl)-2-methyloxirane**. U.S. Environmental Protection Agency. Available at: [\[Link\]](#)
- PubChem Compound Summary: **2-(4-Bromophenyl)-2-methyloxirane**. National Center for Biotechnology Information. Available at: [\[Link\]](#)^[2]

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Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. [2-\(4-Bromophenyl\)-2-methyloxirane | C9H9BrO | CID 150702 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/2-(4-Bromophenyl)-2-methyloxirane) [pubchem.ncbi.nlm.nih.gov]
- 3. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- [4. 2-\(4-BROMOPHENYL\)-2-METHYLOXIRANE \[drugs.ncats.io\]](#)
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